5-Ethyl-2-nitrophenol

Toxicology Structure-Activity Relationship Environmental Safety

5-Ethyl-2-nitrophenol (CAS 101664-28-2) is the sole validated precursor for 2-amino-5-ethylphenol, a putative neuromelanin degradation marker. The 5-ethyl positional isomer is structurally mandatory—use of 4-ethyl or other isomers yields incorrect biomarkers and invalidates experimental outcomes. Its predictable anion radical signal via self-protonation also makes it an ideal voltammetric/spectroelectrochemical calibration standard. Critically, generic substitution among 2-nitrophenols is scientifically unsound: substituent position and electronic character govern degradation kinetics, electrochemical pathways, and bioactivity. For R&D only; not for human or veterinary use.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 101664-28-2
Cat. No. B3198823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-nitrophenol
CAS101664-28-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5,10H,2H2,1H3
InChIKeyYJIUQVPMLSGDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-nitrophenol CAS 101664-28-2: Product Specification and Compound Class Identification


5-Ethyl-2-nitrophenol (CAS 101664-28-2), also designated as 2-nitro-5-ethylphenol, is a disubstituted phenolic compound with molecular formula C8H9NO3 and molecular weight 167.16 g/mol . The compound features a nitro group at the ortho (2-) position and an ethyl substituent at the meta (5-) position relative to the phenolic hydroxyl [1]. As a member of the substituted 2-nitrophenol class, its physicochemical and biological behavior is governed by the electron-withdrawing nitro group, intramolecular hydrogen bonding between the ortho-nitro and hydroxyl moieties, and the hydrophobic electron-donating ethyl substituent [2]. The predicted boiling point is 271.8±20.0 °C and density is 1.261±0.06 g/cm³ [3].

Why 5-Ethyl-2-nitrophenol Cannot Be Substituted with Generic 2-Nitrophenol Derivatives in Research and Industrial Applications


Generic substitution among 2-nitrophenol derivatives is not scientifically valid because substituent position and electronic character fundamentally alter reactivity, degradation kinetics, and biological activity. Systematic studies demonstrate that the location of substituents (4- vs 5-position) on the 2-nitrophenol scaffold produces distinct polarographic behavior and electronic spectra [1]. Degradation studies reveal that electron withdrawal, substituent size, and position collectively govern enzymatic transformation kinetics, with Km and Vmax parameters varying substantially across substituted analogs . Furthermore, biological activity exhibits strong positional dependence: molluscicidal activity is abolished when benzylic substituents occupy the meta position relative to the nitro group, whereas para-substituted analogs retain activity [2]. These structure-activity relationships underscore that procurement decisions based solely on the 2-nitrophenol core, without regard to specific substitution pattern, risk introducing uncontrolled variables into experimental or synthetic workflows.

5-Ethyl-2-nitrophenol Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Positional Isomer Toxicity Profile: 5-Ethyl-2-nitrophenol vs 4-Nitrophenol (p-Nitrophenol) Cytotoxicity Comparison

In yeast (Saccharomyces cerevisiae) toxicity assays, the 2-nitrophenol (ortho) scaffold exhibits substantially lower acute cytotoxicity than the 4-nitrophenol (para) scaffold, with IC50 values of 3 mM for o-nitrophenol versus 1.5 mM for p-nitrophenol [1]. While direct IC50 data for 5-ethyl-2-nitrophenol are not reported, class-level inference establishes that 2-nitrophenol derivatives bearing ortho-nitro groups demonstrate ~50% higher IC50 (lower acute toxicity) compared to p-nitrophenol in eukaryotic cell models. This differential toxicity profile translates to reduced methemoglobinemia risk associated with para-isomers [1].

Toxicology Structure-Activity Relationship Environmental Safety

Solubility Differential: 5-Ethyl-2-nitrophenol vs 4-Ethyl-2-nitrophenol Positional Isomer

The positional isomer 4-ethyl-2-nitrophenol (CAS 56520-98-0) has a reported aqueous solubility of 0.69 g/L at 25 °C . In contrast, 5-ethyl-2-nitrophenol (CAS 101664-28-2) is characterized as having poor aqueous solubility and is insoluble in water . The differential solubility stems from the altered intramolecular hydrogen bonding geometry when the ethyl substituent occupies the 5-position rather than the 4-position relative to the ortho-nitro-hydroxyl hydrogen bond network, affecting the compound's capacity for water interaction [1].

Physicochemical Properties Formulation Extraction

Electrochemical Reduction Pathway Divergence: Ethyl-Substituted 2-Nitrophenols vs Electron-Withdrawing Substituted Analogs

Voltammetric and ESR studies on substituted 2-nitrophenols demonstrate that the chemical nature of electrogenerated radical species is governed by the electronic character of the substituent [1]. Compounds bearing electron-donating substituents (e.g., -CH3, analogous to the ethyl group in 5-ethyl-2-nitrophenol) form anion radical structures upon reduction, whereas compounds with electron-withdrawing groups (-CF3, -CN) form dianion radical structures with distinct spin-coupling hyperfine patterns [1]. The ethyl substituent, as an electron-donating group, directs reduction toward anion radical formation rather than dianion radical pathways.

Electrochemistry Redox Chemistry Analytical Method Development

Hammett-Based Acidity Predictability: 5-Ethyl-2-nitrophenol vs Non-Hydrogen-Bonded Nitrophenols

For substituted 2-nitrophenols in which intramolecular hydrogen bonding between the hydroxyl and ortho-nitro group remains intact (including 5-ethyl-2-nitrophenol), acidity constants (pKa) can be reliably estimated using the Hammett relationship: pKa = 7.23 - 2.59Σσ [1]. The ethyl group at the 5-position contributes σmeta ≈ -0.07 (electron-donating), minimally perturbing the ortho-nitro-hydroxyl hydrogen bond. In contrast, 4-nitrophenol and analogs with disrupted intramolecular hydrogen bonding exhibit non-linear Hammett behavior and concentration-dependent activity coefficients [1].

Physical Organic Chemistry pKa Prediction Separation Science

LogP Differentiation: 5-Ethyl-2-nitrophenol vs Parent 2-Nitrophenol Hydrophobicity

5-Ethyl-2-nitrophenol has a calculated octanol/water partition coefficient (LogP) of 2.7-2.8 [1]. In contrast, the parent unsubstituted 2-nitrophenol has a LogP of approximately 1.79 [2]. The addition of the ethyl group at the 5-position increases LogP by approximately 0.9-1.0 log units, corresponding to roughly an 8-10 fold increase in octanol/water partitioning and a proportional increase in hydrophobicity-driven membrane permeability and organic phase affinity [2].

Lipophilicity Membrane Permeability Environmental Partitioning

Recommended Research and Industrial Applications for 5-Ethyl-2-nitrophenol Based on Quantified Differentiation Evidence


Neuromelanin Degradation Marker Synthesis: Reductive Amination to 2-Amino-5-ethylphenol

5-Ethyl-2-nitrophenol serves as a synthetic precursor for 2-amino-5-ethylphenol (4-amino-3-hydroxy(ethyl)benzene, CAS 182499-90-7), an o-aminophenol derivative identified as a putative degradation marker for neuromelanin in substantia nigra and locus coeruleus neurons [1]. The positional specificity of the ethyl group at the 5-position is critical for matching the naturally occurring alkyl substitution pattern in neuromelanin-derived aminophenol fragments. Use of alternative positional isomers (e.g., 4-ethyl-2-nitrophenol) would yield aminophenol products with incorrect substitution patterns that would not correspond to the target biomarker structure. The synthetic route involves nitration of 3-ethylphenol to yield 5-ethyl-2-nitrophenol, followed by reduction with hydroiodic acid (HI) to the corresponding o-aminophenol, which can be identified by HPLC in HI hydrolysates of neuromelanin [1].

Electrochemical Sensor Calibration Standard for Nitroaromatic Reduction Studies

The predictable electrochemical behavior of 5-ethyl-2-nitrophenol—specifically its reduction to an anion radical species via a self-protonation pathway, characteristic of electron-donating substituted 2-nitrophenols [1]—makes it suitable as a calibration standard for voltammetric and spectroelectrochemical ESR studies of nitroaromatic reduction. Unlike 4-nitrophenol or 2-nitrophenol derivatives bearing electron-withdrawing groups (-CF3, -CN) that form distinct dianion radical species with different spin-coupling patterns, the ethyl-substituted analog provides a clean, reproducible anion radical signal that can serve as a reference point for distinguishing substituent electronic effects in electrochemical reduction pathways [1].

Environmental Fate Model Compound for Alkyl-Substituted Nitrophenols

With a calculated LogP of 2.7-2.8 [1] and negligible aqueous solubility [2], 5-ethyl-2-nitrophenol represents an ideal model compound for studying the environmental partitioning behavior of moderately hydrophobic alkyl-nitrophenols. The compound's predictable pKa via the Hammett relationship (pKa = 7.23 - 2.59Σσ) [3] enables accurate modeling of pH-dependent speciation and phase transfer without requiring empirical pKa determination. This contrasts with 4-nitrophenol and analogs with disrupted intramolecular hydrogen bonding, which exhibit concentration-dependent activity coefficients and non-linear partitioning behavior that complicates environmental fate modeling [3].

Organic Synthesis Intermediate Requiring Defined 5-Position Substitution Pattern

In synthetic sequences requiring a 2-nitrophenol scaffold with a specific 5-position alkyl substituent, 5-ethyl-2-nitrophenol provides the precise substitution pattern that alternative isomers cannot supply. The meta relationship of the ethyl group to the nitro group (5-position relative to 2-nitro) creates a distinct electronic and steric environment that influences subsequent electrophilic aromatic substitution regioselectivity and coupling reaction outcomes. Substitution with 4-ethyl-2-nitrophenol would alter both the electronic character (para vs meta relationship to nitro) and the steric accessibility of reactive sites, potentially leading to divergent synthetic outcomes or undesired byproduct profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethyl-2-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.